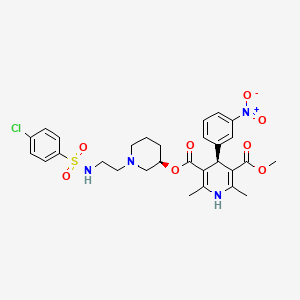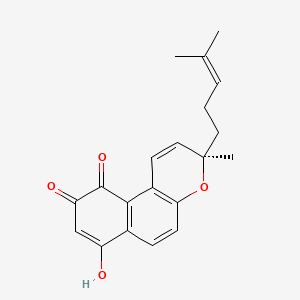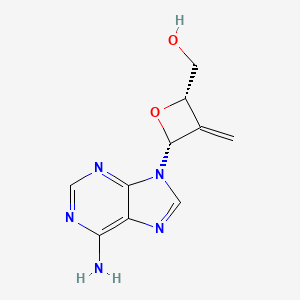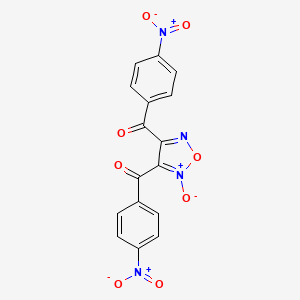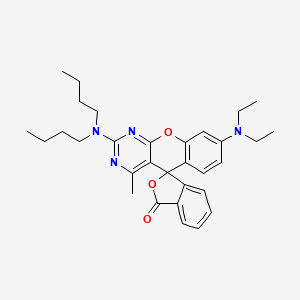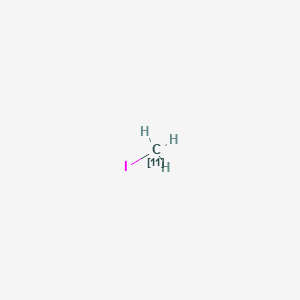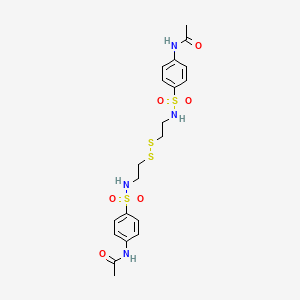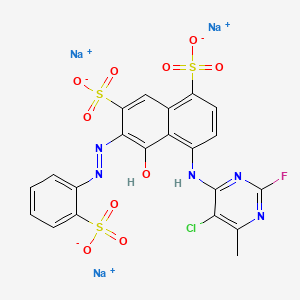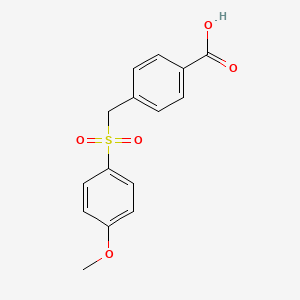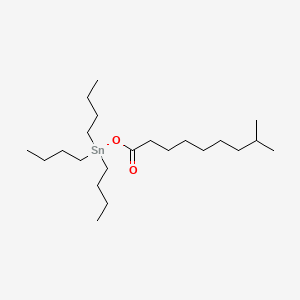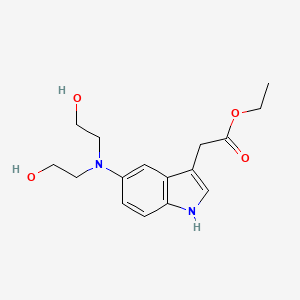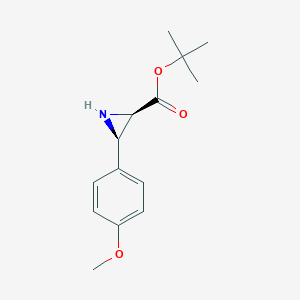
Tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles that are known for their strained ring structure, which makes them highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl (2R,3R)-3-hydroxy-2-carboxylate and 4-methoxyphenylamine.
Formation of Aziridine Ring: The key step involves the formation of the aziridine ring. This can be achieved through a cyclization reaction, where the amine group attacks an electrophilic carbon center, leading to the formation of the three-membered ring.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of aziridine synthesis can be applied. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring into amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and halides. Reactions are typically carried out in polar solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: The major products are ring-opened derivatives with the nucleophile attached to the former aziridine carbon.
Oxidation: Oxidized products such as oxaziridines or N-oxides.
Reduction: Reduced products such as primary or secondary amines.
Scientific Research Applications
Tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate involves its reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including nucleophilic sites on enzymes and proteins. The ring strain facilitates ring-opening reactions, which can lead to the formation of covalent bonds with biological molecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate: Similar structure but lacks the methoxy group.
Tert-butyl (2R,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate: Similar structure but with a chlorine substituent instead of a methoxy group.
Uniqueness
The presence of the methoxy group in Tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different applications and effects in scientific research and industrial processes.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-3-(4-methoxyphenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)12-11(15-12)9-5-7-10(17-4)8-6-9/h5-8,11-12,15H,1-4H3/t11-,12+/m0/s1 |
InChI Key |
XNTGFDXDTMAHJN-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@@H](N1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate](/img/structure/B12792758.png)
